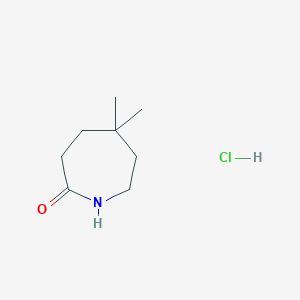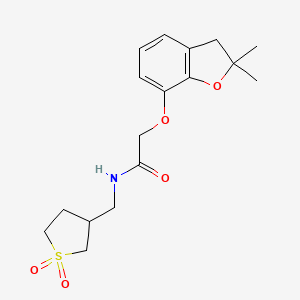
4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential anti-inflammatory and anti-cancer properties. While the specific compound is not directly mentioned in the provided papers, the related structures and activities suggest that it may have similar pharmacological characteristics.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, the synthesis of 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide, a compound with a similar oxadiazole core and methoxyphenyl substituent, was achieved through a three-step process starting with 2-methoxybenzohydrazide, forming a hydrazone intermediate, followed by cyclization to the oxadiazole, and finally treatment with hydrazine hydrate to afford the final product . This suggests that the synthesis of 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide could potentially follow a similar synthetic route with appropriate modifications to introduce the fluoro and benzamide groups.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a 1,3,4-oxadiazol ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is often linked to various aromatic systems, such as phenyl or methoxyphenyl groups, which can influence the compound's biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization steps to form the oxadiazole ring and subsequent reactions to introduce additional functional groups. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides involved a reduction step using sodium borohydride . These reactions are crucial for creating the desired molecular complexity and for the potential biological activity of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the oxadiazole ring and various substituents like methoxy or fluoro groups can affect properties such as lipophilicity, which in turn can impact the compound's bioavailability and metabolic stability. For instance, modifications in the structure of a related compound led to a decrease in lipophilicity by 1.2 log D units, resulting in improved bioavailability and a better toxicological profile . These properties are essential for the development of a compound as a potential therapeutic agent.
科学的研究の応用
Alzheimer's Disease Research
4-Fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, as a molecular imaging probe, has been utilized in Alzheimer's disease (AD) research. A study by Kepe et al. (2006) employed this compound in combination with positron emission tomography (PET) to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients. This research demonstrated significant decreases in 5-HT1A receptor densities in both the hippocampi and raphe nuclei of AD patients, correlating with the severity of clinical symptoms (Kepe et al., 2006).
Compulsive Food Consumption
The compound has also found application in studying compulsive food consumption. Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in binge eating in rats, utilizing a compound structurally related to 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide. This study provided insights into the neurochemical pathways of compulsive eating, suggesting potential pharmacological treatments for eating disorders (Piccoli et al., 2012).
Anticancer Evaluation
In cancer research, derivatives of 1,3,4-oxadiazole, including compounds similar to 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer properties. Salahuddin et al. (2014) conducted in vitro evaluations on various cancer cell lines, identifying compounds with significant activity against breast cancer (Salahuddin et al., 2014).
Antimicrobial and Antitubercular Agents
Shingare et al. (2018) synthesized a series of isoxazole clubbed 1,3,4-oxadiazole derivatives, which showed promising antimicrobial and antitubercular activity. This research highlights the potential of such compounds in developing new antimicrobial agents (Shingare et al., 2018).
Neurological Research
In the field of neurology, derivatives of 4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for studying cannabinoid receptors in the brain using PET imaging. This research has implications for understanding various neurological conditions (Katoch-Rouse et al., 2003).
特性
IUPAC Name |
4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-8-4-11(5-9-13)15-19-20-16(23-15)18-14(21)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEOEQNWKWVZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

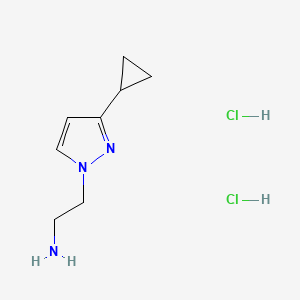
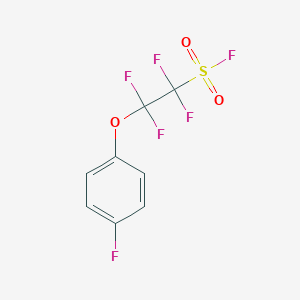
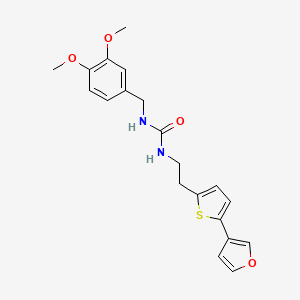

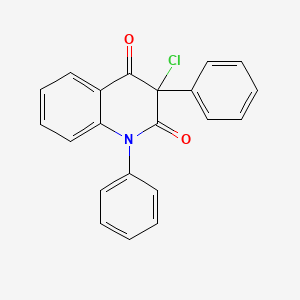
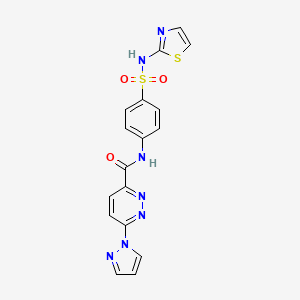
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

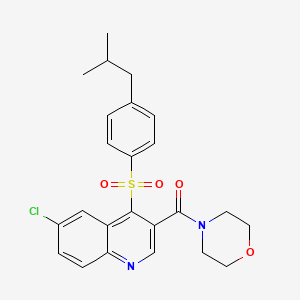
![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)


